Hydrogen Bond Donor/Acceptor Capacity: 5-Amino Derivative Doubles HBD Count Relative to Parent Benzoxazolone
5-Aminobenzo[d]oxazol-2(3H)-one possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), compared with the unsubstituted parent 2-benzoxazolone which has only 1 HBD and 2 HBA [1]. This represents a 100% increase in hydrogen bond donor count and a 50% increase in acceptor count, dramatically expanding the compound's capacity for directional intermolecular interactions. The additional HBD originates from the 5-NH₂ group, which also contributes one of the three HBA sites. This enhanced hydrogen-bonding inventory is directly relevant for target engagement, crystal engineering, and solubility modulation [2].
| Evidence Dimension | Hydrogen bond donor (HBD) and acceptor (HBA) count |
|---|---|
| Target Compound Data | HBD = 2, HBA = 3 |
| Comparator Or Baseline | 2-Benzoxazolone (parent, CAS 59-49-4): HBD = 1, HBA = 2 |
| Quantified Difference | ΔHBD = +1 (100% increase); ΔHBA = +1 (50% increase) |
| Conditions | Computed physicochemical properties (PubChem/ChemAxon); consistent across Bocsci, FoodB, and plantaedb databases |
Why This Matters
Doubled HBD capacity enables 5-aminobenzo[d]oxazol-2(3H)-one to engage biological targets requiring bidentate hydrogen-bonding motifs—such as kinase hinge regions, protease active sites, or nucleotide-binding pockets—that the parent scaffold cannot address.
- [1] FoodB (FooDB). Showing Compound 2-Benzoxazolone (FDB010916). Hydrogen Acceptor Count: 2; Hydrogen Donor Count: 1; Polar Surface Area: 38.33 Ų. View Source
- [2] Raftery J, Ghorbani MH, Pourayoubi M, Joule JA. Synthesis and Crystal Structure of 5-Amino-2-benzoxazolone. Anal Sci: X-ray Struct Anal Online. 2006;22:X249-X250. doi:10.2116/analscix.22.x249 View Source
